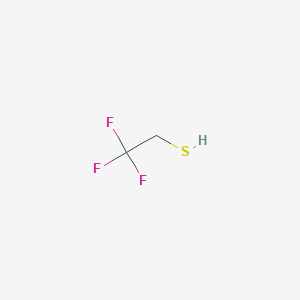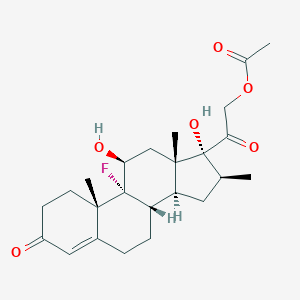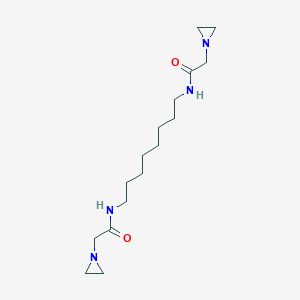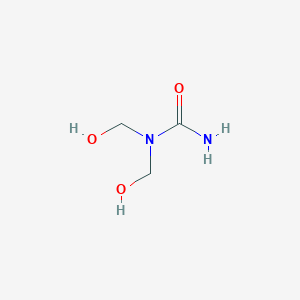
Bis(hydroxymethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(hydroxymethyl)urea, also known as BHU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHU is a white crystalline powder that is soluble in water and has a molecular weight of 146.1 g/mol. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of Bis(hydroxymethyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in cells. Bis(hydroxymethyl)urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. Bis(hydroxymethyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Bis(hydroxymethyl)urea has been shown to have various biochemical and physiological effects, depending on the application. In medicine, Bis(hydroxymethyl)urea has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce inflammation. In agriculture, Bis(hydroxymethyl)urea has been shown to enhance plant growth and increase crop yield. Bis(hydroxymethyl)urea has also been shown to inhibit the growth of various weeds. In materials science, Bis(hydroxymethyl)urea has been shown to enhance the properties of various materials such as resins and adhesives.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bis(hydroxymethyl)urea in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and manipulate. Another advantage is its versatility, as it can be used in various applications such as medicine, agriculture, and materials science. However, one limitation of using Bis(hydroxymethyl)urea in lab experiments is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are many future directions for the study of Bis(hydroxymethyl)urea. In medicine, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea as an anticancer agent and in the treatment of Alzheimer's disease. In agriculture, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea as a fertilizer and herbicide. In materials science, further studies are needed to explore the potential use of Bis(hydroxymethyl)urea in the synthesis of various materials and as a flame retardant. Overall, Bis(hydroxymethyl)urea is a promising compound that has the potential to make significant contributions in various fields.
Méthodes De Synthèse
Bis(hydroxymethyl)urea can be synthesized using various methods, including the reaction of urea with formaldehyde and subsequent hydrolysis to obtain Bis(hydroxymethyl)urea. Another method involves the reaction of formaldehyde with urea in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Bis(hydroxymethyl)urea has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Bis(hydroxymethyl)urea has shown promising results as an anticancer agent due to its ability to induce apoptosis in cancer cells. Bis(hydroxymethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, Bis(hydroxymethyl)urea has been studied for its potential use as a fertilizer due to its ability to enhance plant growth and increase crop yield. Bis(hydroxymethyl)urea has also been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of various weeds.
In materials science, Bis(hydroxymethyl)urea has been studied for its potential use in the synthesis of various materials such as resins and adhesives. Bis(hydroxymethyl)urea has also been studied for its potential use as a flame retardant due to its ability to inhibit the combustion of materials.
Propriétés
Numéro CAS |
1448-99-3 |
|---|---|
Nom du produit |
Bis(hydroxymethyl)urea |
Formule moléculaire |
C3H8N2O3 |
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
1,1-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C3H8N2O3/c4-3(8)5(1-6)2-7/h6-7H,1-2H2,(H2,4,8) |
Clé InChI |
QAGFPFWZCJWYRP-UHFFFAOYSA-N |
SMILES |
C(N(CO)C(=O)N)O |
SMILES canonique |
C(N(CO)C(=O)N)O |
Autres numéros CAS |
25155-29-7 |
Synonymes |
Urea, N,N-bis(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



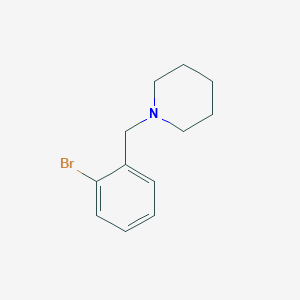
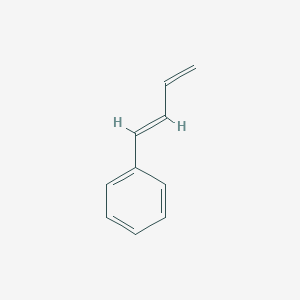
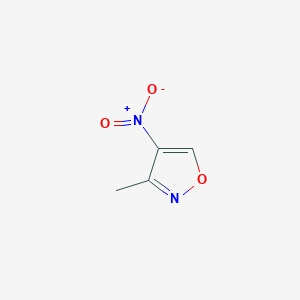

![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)

phosphonium bromide](/img/structure/B73364.png)
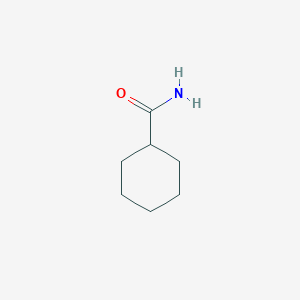
![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)
